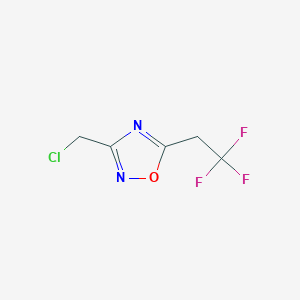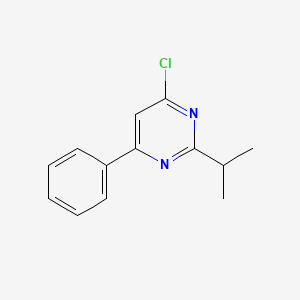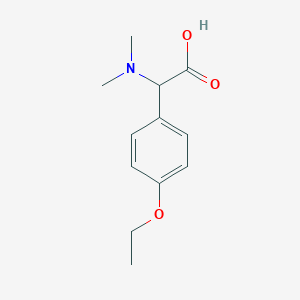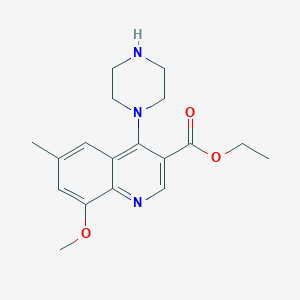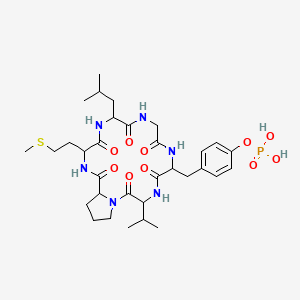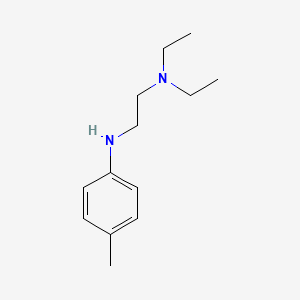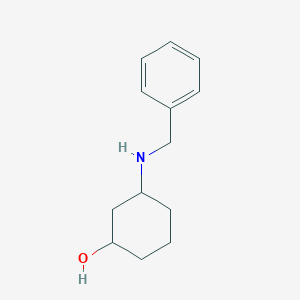
3-(Benzylamino)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzylamino)cyclohexanol is an organic compound with the molecular formula C13H19NO It is a derivative of cyclohexanol, where a benzylamino group is attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)cyclohexanol typically involves the reaction of cyclohexanone with benzylamine. The process can be carried out under mild conditions, often using a solvent like ethanol or methanol. The reaction proceeds via nucleophilic addition of benzylamine to the carbonyl group of cyclohexanone, followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Catalysts such as Raney nickel or palladium on carbon can be used to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions: 3-(Benzylamino)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanone or benzylidene cyclohexanone.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted benzylamino cyclohexanol derivatives.
科学的研究の応用
3-(Benzylamino)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Benzylamino)cyclohexanol involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Cyclohexanol: A simple alcohol with a cyclohexane ring.
Benzylamine: An amine with a benzyl group attached to the nitrogen atom.
Cyclohexanone: A ketone with a cyclohexane ring.
Comparison: 3-(Benzylamino)cyclohexanol is unique due to the presence of both a benzylamino group and a hydroxyl group on the cyclohexane ring This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
3-(benzylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H19NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2 |
InChIキー |
ADACSZOIFGMJFT-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


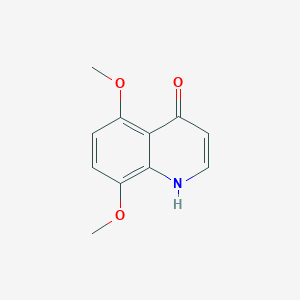
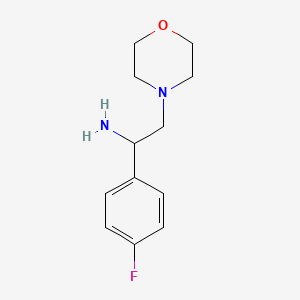
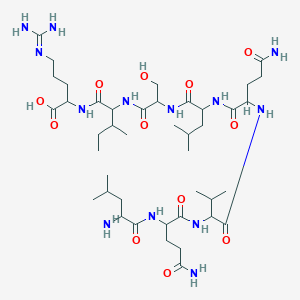
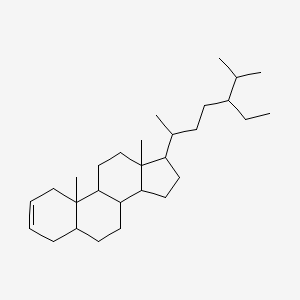
![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
